2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide
CAS No.:
Cat. No.: VC13465869
Molecular Formula: C11H21N3O
Molecular Weight: 211.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H21N3O |
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Molecular Weight | 211.30 g/mol |
IUPAC Name | 2-amino-N-cyclopropyl-N-[(1-methylpyrrolidin-2-yl)methyl]acetamide |
Standard InChI | InChI=1S/C11H21N3O/c1-13-6-2-3-10(13)8-14(9-4-5-9)11(15)7-12/h9-10H,2-8,12H2,1H3 |
Standard InChI Key | QYHYXKDOOAEMBY-UHFFFAOYSA-N |
SMILES | CN1CCCC1CN(C2CC2)C(=O)CN |
Canonical SMILES | CN1CCCC1CN(C2CC2)C(=O)CN |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted with a methyl group at the 1-position and a cyclopropyl-acetamide moiety at the 2-position. The stereochemistry of the pyrrolidine ring and acetamide group plays a critical role in its biological interactions . Key structural elements include:
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Pyrrolidine core: A five-membered nitrogen-containing heterocycle that enhances solubility and enables hydrogen bonding.
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Cyclopropyl group: A strained three-membered ring that influences conformational rigidity and metabolic stability.
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Acetamide side chain: Provides a site for derivatization and modulates pharmacokinetic properties.
The IUPAC name, N-cyclopropyl-N-[(1-methylpyrrolidin-2-yl)methyl]acetamide, reflects these structural components .
Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 211.31 g/mol |
Melting Point | Not reported |
Solubility | Moderate in polar solvents |
LogP (Partition Coefficient) | Estimated 1.2–1.8 |
The compound’s moderate lipophilicity (LogP ~1.5) suggests balanced membrane permeability and aqueous solubility, making it suitable for oral bioavailability studies.
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of 2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves three primary steps :
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Pyrrolidine functionalization: Introduction of the methyl group at the 1-position via alkylation using methyl iodide.
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Acetamide coupling: Reaction of cyclopropylamine with acetyl chloride to form the acetamide moiety.
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Mannich reaction: Condensation of the functionalized pyrrolidine with the acetamide derivative under basic conditions.
Example Synthesis Protocol:
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Step 1: React pyrrolidine with methyl iodide in at 0°C for 4 hours (yield: 85%).
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Step 2: Treat cyclopropylamine with acetyl chloride in the presence of triethylamine (yield: 92%).
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Step 3: Combine intermediates via Mannich reaction using formaldehyde and HCl catalysis (yield: 78%) .
Purification and Characterization
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Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol .
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Characterization:
Chemical Reactivity and Stability
Key Reactions
The compound undergoes characteristic reactions of secondary amines and acetamides:
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Oxidation: Forms N-oxide derivatives with hydrogen peroxide () at 60°C.
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Acylation: Reacts with acyl chlorides (e.g., benzoyl chloride) to yield tertiary amides.
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Ring-opening: Cyclopropyl ring opens under acidic conditions (e.g., HCl/EtOH) to form linear amines.
Stability Profile:
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Stable at room temperature in inert atmospheres.
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Degrades under strong acids/bases (pH < 2 or > 12).
Applications in Medicinal Chemistry
Drug Development
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Neurological Disorders: Potential as an antipsychotic or antidepressant due to D/5-HT modulation.
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Pain Management: Analogous compounds show analgesic effects in murine models.
Comparative Analysis with Analogues
Compound | Key Structural Difference | Biological Activity |
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N-Cyclopropyl-N-(1-benzyl-pyrrolidin-3-yl)acetamide | Benzyl substituent | Enhanced dopamine affinity (IC = 80 nM) |
N-Isopropyl-N-(1-methyl-pyrrolidin-2-yl)propionamide | Isopropyl and propionamide groups | Higher MAO-B inhibition (IC = 220 nM) |
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